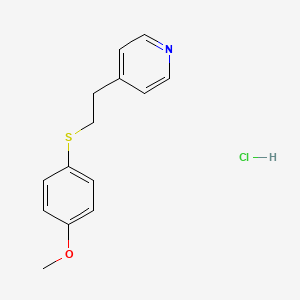
3,6,9,12-Tetraoxatetradecane-1,14-dioic acid
Descripción general
Descripción
3,6,9,12-Tetraoxatetradecane-1,14-dioic acid is a compound with the molecular formula C10H18O8 . It is also known by other names such as CH2COOH-PEG3-CH2COOH and 3,6,9,12-Tetraoxatetradecanedioic acid . The compound has a molecular weight of 266.24 g/mol .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H18O8/c11-9(12)7-17-5-3-15-1-2-16-4-6-18-8-10(13)14/h1-8H2,(H,11,12)(H,13,14) . The compound has a topological polar surface area of 112 Ų and a complexity of 206 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.24 g/mol and a computed XLogP3-AA of -1.2 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The compound also has a rotatable bond count of 13 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
- 3,6,9,12-Tetraoxatetradecane-1,14-dioic acid has been utilized in the synthesis of functionalized large ring crown ethers. These ethers demonstrate properties for alkali metal cation complexation, which are important in various chemical processes (Son et al., 1984).
Isotope-Enriched Compound Synthesis
- This compound is also involved in the synthesis of carbon-13-labeled tetradecanoic acids. These labeled acids are crucial for research in lipid metabolism and have applications in various biochemical studies (Sparrow et al., 1983).
Ionophoric Properties
- Studies have shown that derivatives of 3,6,9,12-tetraoxatetradecane-1,14-dioic acid can be converted into crown ethers with enhanced ionophoric properties. This is significant in the field of ion transport and selective ion binding (Raban et al., 1983).
Polymer Chemistry
- In polymer chemistry, derivatives of this compound have been used to induce helicity in polyphenylacetylene derivatives. This has implications in the development of advanced materials with specific optical properties (Kakuchi et al., 2005).
Antitumor Activity
- Certain derivatives, such as macrodiolides containing 1Z,5Z-diene and 1,3-diyne moieties synthesized from this compound, have shown potential antitumor activity in vitro. This opens avenues for the development of new cancer therapies (D’yakonov et al., 2019).
Cutin and Suberin Analysis
- Epoxyoctadecanoic acids, derivatives of 3,6,9,12-tetraoxatetradecane-1,14-dioic acid, have been found in plant cutins and suberins. Their analysis is crucial for understanding plant biology and pathology (Holloway et al., 1973).
Hydrolysis Kinetics
- Research on the hydrolysis kinetics of crown ether-like cyclic esters derived from this compound has provided insights into reaction mechanisms and complex formation in organic chemistry (Baker et al., 1983).
Safety and Hazards
Mecanismo De Acción
Target of Action
“3,6,9,12-Tetraoxatetradecane-1,14-dioic acid” is a compound that is commonly used in the field of materials science as a raw material or additive . The primary targets of this compound are flexible electrodes, polymer electrolytes, and conductive polymer materials . These targets play a crucial role in the development of flexible electronic devices, solar cells, sensors, and other applications .
Mode of Action
The compound interacts with its targets through its two carboxylic acid functional groups . These groups can react with alcohols or amines to form esters or salts . This interaction results in changes in the physical and chemical properties of the target materials, enhancing their conductivity and mechanical performance .
Biochemical Pathways
It is known that the compound can be synthesized from 1,14-dihydroxytetradecanoic acid through esterification with anhydride at low temperatures, followed by hydrolysis under alkaline conditions .
Result of Action
The molecular and cellular effects of “3,6,9,12-Tetraoxatetradecane-1,14-dioic acid” are primarily related to its role as a raw material or additive in the production of flexible electronic devices, solar cells, sensors, and other applications . By interacting with its targets, the compound can enhance the conductivity and mechanical performance of these materials .
Action Environment
The action, efficacy, and stability of “3,6,9,12-Tetraoxatetradecane-1,14-dioic acid” can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Additionally, the reaction conditions (e.g., temperature, pH) during the synthesis and application of the compound can significantly affect its action and efficacy .
Propiedades
IUPAC Name |
2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O8/c11-9(12)7-17-5-3-15-1-2-16-4-6-18-8-10(13)14/h1-8H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAPHLNTCMLNPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)OCCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,9,12-Tetraoxatetradecane-1,14-dioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



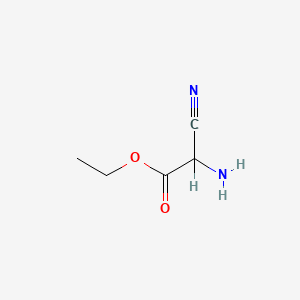

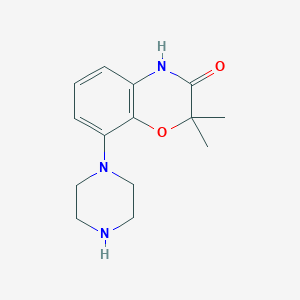
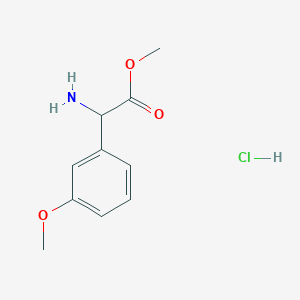
![4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3125609.png)

![(2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B3125620.png)
![5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde](/img/structure/B3125623.png)

![Naphtho[2,1-b]furan-2-carboxylic acid, methyl ester](/img/structure/B3125633.png)
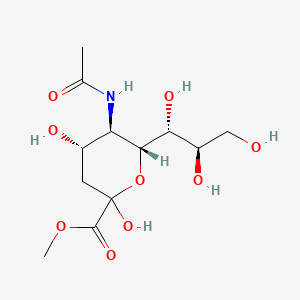
![Methyl 2-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B3125635.png)
![2-({[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid](/img/structure/B3125648.png)
